DS-1558

GPR40 agonist potency FFAR1 activation calcium flux assay

GPR40 agonists are not functionally interchangeable-variations in potency, efficacy, and species cross-reactivity invalidate cross-study comparisons. DS-1558 solves this with precisely quantified pharmacology. • hGPR40 EC₅₀ = 3.7 nM (19-fold more potent than fasiglifam); rGPR40 EC₅₀ = 12 nM • >100-fold selectivity over 68 receptors, ion channels & transporters; no PPARγ activity up to 100 µM • Oral efficacy at 0.03 mg/kg (ZDF rats), t₁/₂ = 8.6 h; minimal CYP inhibition (all isoforms ≤21%)

Molecular Formula C21H21F3O4
Molecular Weight 394.39021
CAS No. 1202575-67-4
Cat. No. B607205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-1558
CAS1202575-67-4
SynonymsDS-1558;  DS 1558;  DS1558.
Molecular FormulaC21H21F3O4
Molecular Weight394.39021
Structural Identifiers
SMILESCCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F
InChIInChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26)/t18-,19+/m1/s1
InChIKeyYHLQVQKZDZYMIP-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DS-1558 Procurement Guide: GPR40 Agonist for Glucose-Stimulated Insulin Secretion Research


DS-1558 (CAS: 1202575-67-4) is a chiral 3-aryl-3-ethoxypropanoic acid derivative that functions as a potent and selective agonist of the free fatty acid receptor 1 (FFAR1/GPR40), a Gq-coupled receptor predominantly expressed in pancreatic β-cells [1]. The compound is characterized by its stereochemically defined (3S,1R) configuration, molecular formula C₂₁H₂₁F₃O₄, and a molecular weight of 394.39 g/mol [1][2]. DS-1558 activates GPR40 in a glucose-dependent manner, thereby stimulating insulin secretion only under conditions of elevated glucose concentration, a mechanism that distinguishes it from glucose-independent insulin secretagogues such as sulfonylureas [1].

GPR40/FFAR1 pathway activation study fit
Glucose-dependent insulin secretion assay context
Defined (3S,1R) stereochemistry for chiral control

DS-1558 Comparator Analysis: Why Alternative GPR40 Agonists Cannot Be Interchanged


GPR40 agonists are not functionally interchangeable due to substantial differences in potency, efficacy (partial versus full agonism), selectivity profiles, and species-specific pharmacology that directly impact experimental reproducibility and translational relevance [1]. DS-1558 exhibits an EC₅₀ of 3.7 nM at human GPR40, which is approximately 19-fold more potent than the clinical-stage comparator fasiglifam (TAK-875; EC₅₀ = 72 nM), and demonstrates a selectivity window exceeding 100-fold against 68 diverse receptors, ion channels, and transporters [1][2]. Furthermore, DS-1558 distinguishes itself from structural analogs in the 3-aryl-3-ethoxypropanoic acid series through optimized metabolic stability, superior oral bioavailability, and an extended plasma half-life achieved via cyclization of the benzyl carbon and incorporation of the (R)-indan moiety [3][4]. Substituting DS-1558 with an alternative GPR40 agonist without accounting for these quantitative differences in potency, species cross-reactivity, and pharmacokinetic behavior would confound dose-response interpretations and invalidate cross-study comparisons.

Potency mismatchAssay potency context may differ significantly from fasiglifam and other GPR40 agonists.
Selectivity profileOff-target profiles and PPARγ activity may not transfer across structural classes.
PK behaviorPharmacokinetic parameters can vary substantially among analogs, affecting exposure-model interpretation.

DS-1558 Quantitative Differentiation Evidence: Head-to-Head Data Against Comparators


DS-1558 vs Fasiglifam (TAK-875): 19-Fold Superior Potency at Human GPR40

DS-1558 exhibits an EC₅₀ of 3.7 nM for human GPR40, representing a 19.5-fold improvement in potency compared to fasiglifam (TAK-875), which demonstrates an EC₅₀ of 72 nM [1][2]. This potency advantage translates to an approximately 3.2-fold lower EC₅₀ for rat GPR40 as well, with DS-1558 showing an EC₅₀ of 12 nM compared to TAK-875's reported rat Ki of 140 nM [1].

DS-1558 vs Fasiglifam Potency
Head-to-head
hGPR40 EC₅₀: 3.7 nM vs 72 nM (~19-fold)
Reported human GPR40 activation potency difference
Calcium flux assay in transfected CHO cells
GPR40 agonist potency FFAR1 activation calcium flux assay

DS-1558 Selectivity Profile: >100-Fold Window Across 68 Off-Targets and No PPARγ Activity

DS-1558 demonstrates a clean selectivity profile with no detectable PPARγ agonistic activity up to 100 µM, no activity against GPR120, and >100-fold selectivity over 68 diverse receptors, ion channels, and transporters [1][2]. Additionally, DS-1558 shows minimal cytochrome P450 inhibition (CYP1A2: 7%; CYP2C9: 21%; CYP2D6: 0%; CYP3A4: 5%) and no hERG channel inhibition up to 30 µM [1]. In contrast, clinical-stage GPR40 agonists including fasiglifam (TAK-875) have been associated with drug-induced liver injury (DILI) in phase III trials, a liability attributed in part to transporter inhibition and off-target effects [3].

Selectivity Window
Reported
>100-fold over 68 targets, no PPARγ activity
Supports GPR40 pathway-specific interpretation
Minimal CYP inhibition (≤21%), no hERG effect up to 30 µM
receptor selectivity off-target profiling PPARγ CYP inhibition

DS-1558 Synergistic Potentiation of GLP-1: 2.5-Fold Enhancement of Insulinogenic Effect

DS-1558 not only increases glucose-stimulated insulin secretion independently but also potentiates the maximum insulinogenic effects of glucagon-like peptide-1 (GLP-1) following intravenous glucose injection in Sprague Dawley rats [1]. In isolated islet studies, DS-1558 at 3 µM enhanced glucose-stimulated insulin secretion by 2.5-fold, and this effect was completely abolished in islets from GPR40 knockout mice, confirming on-target mechanism [1][2]. When combined with exendin-4 (a GLP-1 receptor agonist), DS-1558 produced additive to synergistic glucose-lowering effects in oral glucose tolerance tests [2].

GLP-1 Synergy
Reported
2.5-fold enhancement of GSIS with GLP-1
Supports GPR40-GLP-1 crosstalk endpoint review
Abolished in GPR40 KO islets; additive effect with exendin-4
GLP-1 synergy insulin secretion combination therapy incretin

DS-1558 vs Parent Compound 1: 1.5-Fold Higher AUC and 1.9-Fold Longer Half-Life in Rats

Structural optimization from parent compound 1 to DS-1558 (compound 13) resulted in substantially improved pharmacokinetic parameters across multiple species [1]. In rats, DS-1558 achieved 1.5-fold higher plasma exposure (AUC₀–∞ = 20.0 µg·h/mL at 1 mg/kg) compared to compound 1 (AUC₀–∞ = 13.4 µg·h/mL at 2 mg/kg), a 1.9-fold longer terminal half-life (t₁/₂ = 8.6 h vs 4.5 h), and 2.8-fold higher Cmax (7.3 µg/mL vs 2.6 µg/mL) at a lower dose [1]. These improvements were achieved through cyclization of the benzyl carbon and incorporation of the (R)-indan moiety, which enhanced metabolic stability and reduced clearance [1][2].

PK vs Parent Compound 1
Head-to-head
AUC 1.5×, t½ 1.9× longer, Cmax 2.8× higher at lower dose
Reported PK exposure profile difference in rat
Oral dosing; cyclized (R)-indan improves metabolic stability
pharmacokinetics oral bioavailability metabolic stability structural optimization

DS-1558 In Vivo Glucose Lowering: Efficacy at Doses as Low as 0.03 mg/kg in ZDF Rats

DS-1558 demonstrated potent, dose-dependent glucose-lowering effects during oral glucose tolerance tests (oGTT) in Zucker diabetic fatty (ZDF) rats, a model of insulin resistance and glucose intolerance [1]. Oral administration of DS-1558 at doses of 0.03, 0.1, and 0.3 mg/kg significantly and dose-dependently improved hyperglycemia and increased insulin secretion [1][2]. For context, the minimum effective dose of 0.03 mg/kg in ZDF rats is approximately 1000-fold lower than the 30 mg/kg dose required for TAK-875 to achieve comparable glucose tolerance improvement in diabetic rat models [1][3].

In Vivo Glucose Lowering
Cross-study
Effective at 0.03 mg/kg in ZDF rats vs 30 mg/kg TAK-875
Reported glucose-lowering endpoint in ZDF model
Dose-dependent insulin secretion increase during oGTT
oral glucose tolerance test ZDF rat model dose-response hyperglycemia

DS-1558 Cross-Species GPR40 Activity: 3.2-Fold Higher Potency at Human vs Rat Receptor

DS-1558 demonstrates species-dependent potency with an EC₅₀ of 3.7 nM at human GPR40 and 12 nM at rat GPR40, representing a 3.2-fold preference for the human receptor [1]. This species difference must be accounted for when translating rodent efficacy data to human-relevant dosing [1]. Importantly, the GPR40-mediated effects of DS-1558 were validated using islets from GPR40 knockout and wild-type mice, confirming that glucose-stimulated insulin secretion enhancement is strictly receptor-dependent [2]. This contrasts with certain alternative GPR40 agonists that exhibit inverse species selectivity or broader off-target profiles that complicate translational interpretation .

Species Potency
Reported
hGPR40 EC₅₀ 3.7 nM vs rGPR40 12 nM (3.2-fold)
Supports species-specific pharmacology interpretation
Validated in GPR40 KO mouse islets; on-target confirmation
species selectivity translational pharmacology human GPR40 rat GPR40

DS-1558 Optimal Research Applications Based on Quantitative Differentiation Evidence


GPR40-Selective Mechanistic Studies Requiring Minimal Off-Target Confounding

DS-1558 is the optimal selection for researchers requiring a clean pharmacological tool to interrogate GPR40-specific signaling pathways. With >100-fold selectivity over 68 diverse receptors, ion channels, and transporters, and no detectable PPARγ agonistic activity up to 100 µM, DS-1558 minimizes off-target confounding that would otherwise obscure data interpretation [1][2]. The compound's minimal CYP inhibition profile (all isoforms ≤21%) further supports its use in combination studies where metabolic drug-drug interactions must be avoided [1].

In Vivo Metabolic Studies Requiring Sub-Milligram Oral Dosing and Extended Half-Life

For in vivo glucose tolerance and insulin secretion studies, DS-1558 provides practical advantages through its exceptional oral potency (effective at 0.03 mg/kg in ZDF rats) and extended plasma half-life (8.6 h in rats) [1][2]. These properties enable flexible dosing schedules, reduced compound consumption, and lower per-experiment costs compared to alternatives requiring higher doses or more frequent administration [1][2].

GPR40-GLP-1 Incretin Axis Crosstalk and Combination Pharmacology Investigations

Investigators studying the intersection of GPR40 signaling and incretin pathways should select DS-1558 based on its demonstrated ability to potentiate the maximum insulinogenic effects of GLP-1 and produce additive-to-synergistic glucose lowering when combined with GLP-1 receptor agonists [1]. This property distinguishes DS-1558 from GPR40 agonists lacking characterized incretin synergy, positioning it as a unique tool for dual-pathway mechanistic exploration [1].

Translational Pharmacology Studies Requiring Well-Characterized Species Potency Differences

DS-1558 is the appropriate choice for translational research programs that require accurate cross-species dose extrapolation. The compound's precisely quantified species-specific potencies (hGPR40 EC₅₀ = 3.7 nM; rGPR40 EC₅₀ = 12 nM) and validation in GPR40 knockout models provide a solid foundation for allometric scaling and human dose projection [1][2]. This level of pharmacological characterization reduces uncertainty in translational study design.

Application
Selection Property
Validation Focus
GPR40-selective mechanistic studies
Off-target selectivity profile
Receptor panel and CYP inhibition review
Oral glucose tolerance and insulin secretion models
Oral bioavailability and half-life
Dose-response and exposure-model review
GPR40-GLP-1 incretin crosstalk research
GLP-1 potentiation capability
Combination endpoint studies with GLP-1 agonists
Cross-species translational pharmacology
Species-specific potency characterization
Allometric scaling and model selection review

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